Met Kinase Inhibitor

Übersicht

Beschreibung

The Met Kinase Inhibitor, also referenced under CAS 658084-23-2, controls the biological activity of Met Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . The c-Met tyrosine kinase plays an important role in human cancers . Preclinical studies demonstrated that c-Met is over-expressed, mutated, and amplified in a variety of human tumor types .

Synthesis Analysis

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition have been designed . The design and synthesis of a new set of derivatives bearing pyrazolo [3,4- b ]pyridine, pyrazolo [3,4- b ]thieno [3,2-e]pyridine, and pyrazolo [3,4- d ]thiazole-5-thione scaffolds were utilized .

Molecular Structure Analysis

The c-Met tyrosine kinase or hepatocyte growth factor receptor (HGFR) is a member of receptor tyrosine kinases (RTKs) . The heterodimer structure of c-Met which includes extracellular and transmembrane chains possesses two binding sites for monoclonal antibody and small molecule inhibitors .

Chemical Reactions Analysis

The c-Met tyrosine kinase plays a key role in the oncogenic process . Inhibition of the c-Met has emerged as an attractive target for human cancer treatment .

Wissenschaftliche Forschungsanwendungen

Tumor Therapy

- Scientific Field: Oncology

- Application Summary: Met Kinase Inhibitors are used in tumor therapy, specifically for lung cancer . They are used to treat specific abnormal targets in human tumor cells or tissues, and eliminate tumor cell-specific lesions by blocking signal and metabolic pathways .

- Methods of Application: In the experiment, six compounds were screened, one of which was used as a positive control to evaluate the kinase inhibitory activity of candidate compounds . The dilution concentration grade, dilution gradient grade and porosity are taken as the dependent variables of each compound, and different results are obtained by adjusting each factor .

- Results: The detection of c-Met kinase activity showed that c-Met inhibitors showed good kinase inhibitory activity . The results of inhibitory activity test showed that SIPI6931 compound on EGFR, KDR, c-Met kinase showed weak inhibitory activity, and had strong tolerance to SNU-5 cells combined with SIPI6931 compound cell activity .

Prevention of Drug Resistance

- Scientific Field: Pharmacology

- Application Summary: Met Kinase Inhibitors are used to prevent drug resistance in non-small cell lung cancers (NSCLCs) .

- Methods of Application: The study assessed secondary MET mutations likely to emerge in response to treatment with single-agent or combinations of type I/type II MET TKIs using TPR-MET transformed Ba/F3 cell mutagenesis assays .

- Results: The combination of type I/II TKI inhibitors (capmatinib and merestinib) yielded no resistant clones in vitro . The combination of capmatinib/merestinib was evaluated in vivo and led to a significant reduction in tumor outgrowth compared with either MET inhibitor alone .

Overcoming EGFR TKI Resistance

- Scientific Field: Pharmacology

- Application Summary: Met Kinase Inhibitors are used to overcome resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR TKIs) . This is particularly relevant in non-small-cell lung cancer (NSCLC) where MET-driven EGFR TKI resistance is common .

- Methods of Application: The study combined MET TKIs with EGFR TKIs (osimertinib + savolitinib, tepotinib + gefitinib) to overcome MET-driven EGFR TKI resistance .

- Results: The combination of MET TKIs with EGFR TKIs may be a potential solution for MET-driven EGFR TKI resistance .

Treatment of Gastric Cancer and Papillary Renal Cell Carcinoma

- Scientific Field: Oncology

- Application Summary: Met Kinase Inhibitors are used in the treatment of gastric cancer and papillary renal cell carcinoma .

- Methods of Application: The study identified MET alteration (MET amplification/overexpression) as an actionable target in gastric cancer and papillary renal cell carcinoma .

- Results: The results of the study suggest that MET-selective tyrosine kinase inhibitors (TKIs) (capmatinib, tepotinib, and savolitinib) may become a new standard of care in NSCLC, specifically with MET exon 14 skipping mutations .

Enhanced VEGF/VEGFR Axis-Mediated Inhibition of Angiogenesis

- Scientific Field: Oncology

- Application Summary: Met Kinase Inhibitors are used to enhance VEGF/VEGFR axis-mediated inhibition of angiogenesis . This is particularly relevant in the context of antiangiogenic therapy .

- Methods of Application: The study identified the HGF/c-Met pathway as a potential target for enhancing the efficacy of antiangiogenic therapy .

- Results: Targeting inhibition of HGF/c-Met is both a means of enhanced VEGF/VEGFR axis-mediated inhibition of angiogenesis at the time of initial therapy and a response to the expected hypoxia within tumors induced by antiangiogenic therapy .

Skeleton Modification of Double Target Kinase Inhibitors

- Scientific Field: Pharmacology

- Application Summary: Met Kinase Inhibitors are used in the skeleton modification of double target kinase inhibitors . This is particularly relevant in the context of improving metabolic stability and water solubility .

- Methods of Application: The study identified the potential of Met Kinase Inhibitors in the skeleton modification of double target kinase inhibitors .

- Results: The skeleton modification of the obtained double target kinase inhibitors may be an effective way to obtain small molecular compounds, reduce toxicity and improve metabolic stability and water solubility .

Safety And Hazards

Approved hepatocyte growth factor receptor (c-MET) inhibitors cabozantinib and crizotinib show a manageable safety profile and good tolerability . Nevertheless, grade 3 or 4 and fatal or life-threatening adverse events have been observed in a small percentage of cases and have to be carefully monitored .

Zukünftige Richtungen

MET-selective tyrosine kinase inhibitors (TKIs) may become a new standard of care in NSCLC, specifically with MET exon 14 skipping mutations . A combination of MET TKIs with epidermal growth factor receptor (EGFR) TKIs may be a potential solution for MET-driven EGFR TKI resistance . Further, MET alteration (MET amplification/overexpression) may be an actionable target in gastric cancer and papillary renal cell carcinoma .

Eigenschaften

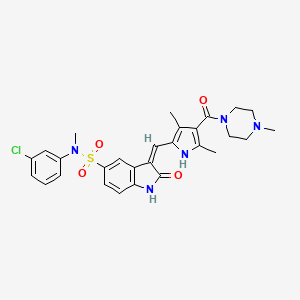

IUPAC Name |

(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJSJDOHRDAMT-KQWNVCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429552 | |

| Record name | SU11274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Met Kinase Inhibitor | |

CAS RN |

658084-23-2 | |

| Record name | 658084-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SU11274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU 11274 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

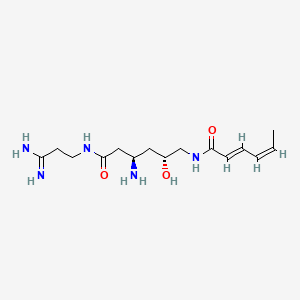

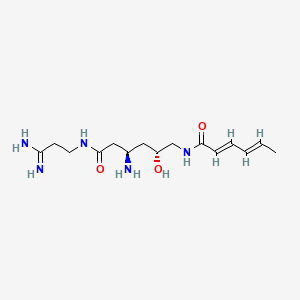

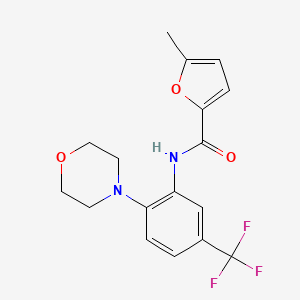

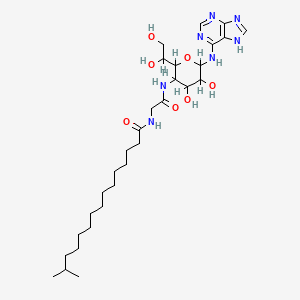

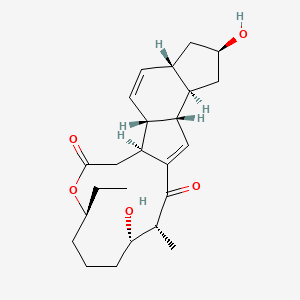

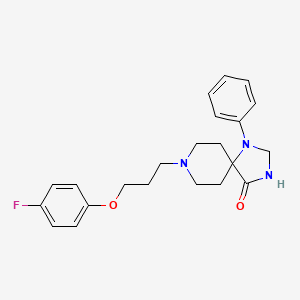

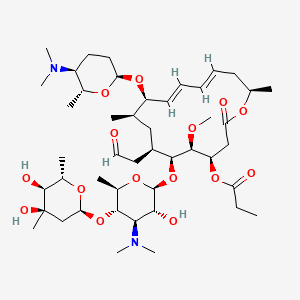

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681088.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)